molecular formula C24H18Cl3N3O B10933712 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide

2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10933712
M. Wt: 470.8 g/mol
InChI Key: STZCILPHURQTJQ-UHFFFAOYSA-N
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Description

2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chlorophenyl groups. The final step involves the acylation of the pyrazole derivative with 4-methylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s pyrazole ring is known to interact with enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in pathogens, making it a potential candidate for antileishmanial and antimalarial therapies .

Properties

Molecular Formula

C24H18Cl3N3O

Molecular Weight

470.8 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-chlorophenyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H18Cl3N3O/c1-15-2-12-20(13-3-15)28-21(31)14-30-24(17-6-10-19(26)11-7-17)22(27)23(29-30)16-4-8-18(25)9-5-16/h2-13H,14H2,1H3,(H,28,31)

InChI Key

STZCILPHURQTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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